3-Hydroxy-5alpha-pregnan-20-one
Overview
Description
3-hydroxy-5alpha-pregnan-20-one is a 3-hydroxypregnan-20-one. It derives from a hydride of a 5alpha-pregnane.
Scientific Research Applications
Subheading Changes in Pregnanolone Isomers During Pregnancy
Pregnant women show significant changes in neuroactive pregnanolone isomers. The study by (Pařízek et al., 2005) found that these isomers, including 3alpha-hydroxy-5alpha-pregnan-20-one, exhibit significant increases during pregnancy. The study emphasizes the changing ratios of these isomers throughout pregnancy, with potential implications for pregnancy stabilization and parturition onset.
Behavioral Effects of Pregnanolone Analogs
Subheading Impact on Aggressive Behavior in Mice
Research by (Slavı́ková et al., 2001) explored the behavioral effects of pregnanolone analogs. They found that specific analogs of 3alpha-hydroxy-5alpha-pregnan-20-one significantly reduced aggressive behavior in mice without affecting other behaviors, indicating a targeted effect on aggression.
Synthesis of Pregnanolone for Metabolic Studies
Subheading Synthesis and Metabolic Analysis
The synthesis of specifically deuterium-labeled pregnanolone for human metabolic studies was reported by (Baillie et al., 1975). This research is crucial for understanding the metabolic pathways and functions of 3alpha-hydroxy-5alpha-pregnan-20-one in humans, providing insights into its physiological roles.
Role in Pregnancy and Parturition
Subheading Influence on Pregnancy and Parturition
A study on the circulating levels of pregnanolone isomers during the third trimester of human pregnancy by (Hill et al., 2007) suggests that changes in the biosynthesis and metabolism of these isomers, including 3alpha-hydroxy-5alpha-pregnan-20-one, might be involved in the timing of human parturition.
Impact on Socio-Sexual Behaviors
Subheading Modulating Social and Sexual Behaviors
Research has shown that 3alpha-hydroxy-5alpha-pregnan-20-one in the midbrain ventral tegmental area mediates various socio-sexual behaviors in rodents. (Frye et al., 2006) discussed how this neurosteroid influences behaviors like affiliation, exploration, anxiety, and mating postures through interactions with GABA(A)/benzodiazepine receptors and others.
Insights into Pregnanolone Metabolism
Subheading Understanding Pregnanolone Metabolism
The metabolism of pregnanolone in human myometrium during pregnancy was studied by (Mickan, 1976), revealing insights into the concentration and roles of 3alpha-hydroxy-5alpha-pregnan-20-one and its epimers in relation to other key hormones like progesterone.
properties
Molecular Formula |
C21H34O2 |
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Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[(5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15?,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
AURFZBICLPNKBZ-JJYAXCJVSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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